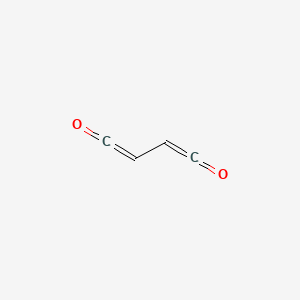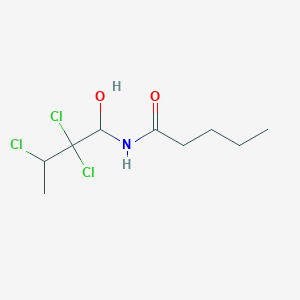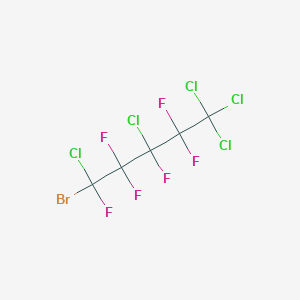
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane typically involves halogenation reactions. One common method is the bromination of 1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound, leading to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Compounds with fewer halogen atoms.
Oxidation: Compounds with new functional groups such as alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine, chlorine, and fluorine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with various biological and chemical targets, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane
- 1,3-Cyclopentadiene, 5-bromo-1,2,3,4,5-pentachloro-
Uniqueness
This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of bromine, chlorine, and fluorine atoms, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
3231-20-7 |
|---|---|
Fórmula molecular |
C5BrCl5F6 |
Peso molecular |
431.2 g/mol |
Nombre IUPAC |
1-bromo-1,3,5,5,5-pentachloro-1,2,2,3,4,4-hexafluoropentane |
InChI |
InChI=1S/C5BrCl5F6/c6-4(8,17)2(13,14)1(7,12)3(15,16)5(9,10)11 |
Clave InChI |
UGUJNOHGKKAPEK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(F)(Cl)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)
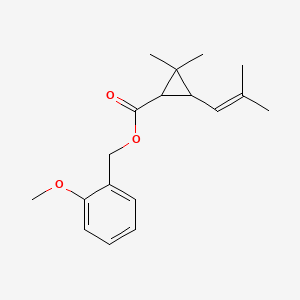

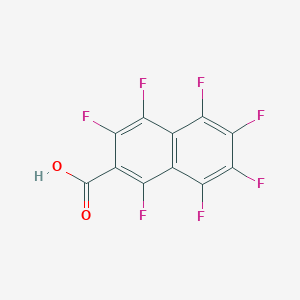
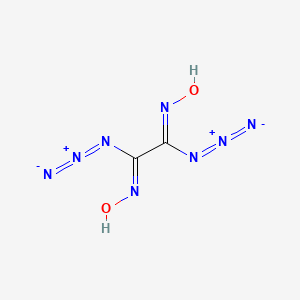
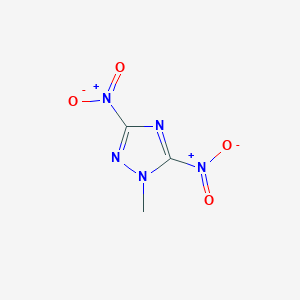
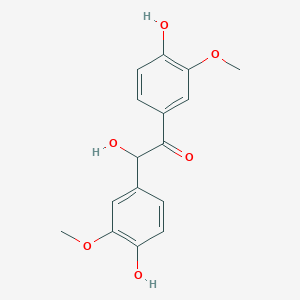
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

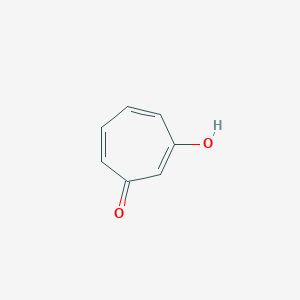
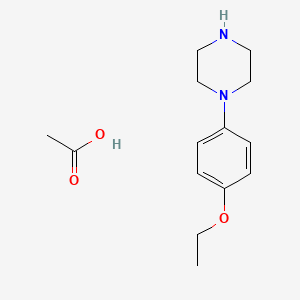
![2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B14742635.png)
